molecular formula C16H12F3N3O3 B7718818 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide

3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide

Cat. No. B7718818
M. Wt: 351.28 g/mol
InChI Key: OIODAGOUWPDADP-UHFFFAOYSA-N
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Description

3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells and microorganisms. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide include the inhibition of cell growth, induction of apoptosis, and inhibition of microbial growth. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide in lab experiments include its potent anticancer and antimicrobial properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For the study of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide include the development of more efficient synthesis methods, further studies on its safety and efficacy, and its potential applications in other fields such as drug delivery and imaging.
In conclusion, 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a chemical compound that has shown promising potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action, safety, and efficacy. Its potent anticancer and antimicrobial properties make it a promising candidate for future drug development.

Synthesis Methods

The synthesis of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide involves the reaction of furan-2-carboxylic acid hydrazide with 3-(trifluoromethyl)benzaldehyde in the presence of acetic anhydride and phosphoric acid. The resulting product is then treated with propanoyl chloride to obtain the final product.

Scientific Research Applications

3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide has been studied extensively for its potential applications in various fields. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent.

properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3/c17-16(18,19)10-3-1-4-11(9-10)20-13(23)6-7-14-21-15(22-25-14)12-5-2-8-24-12/h1-5,8-9H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIODAGOUWPDADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide

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